1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-
Description
The compound 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a triazole-containing derivative with a butanone backbone. Its structure features a 4-chlorophenyl group at position 1, a hydroxyl group at position 2, a methyl group at position 3, and a 1H-1,2,4-triazol-1-ylmethyl substituent at position 2.
Properties
CAS No. |
107658-98-0 |
|---|---|
Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)butan-1-one |
InChI |
InChI=1S/C14H16ClN3O2/c1-10(2)14(20,7-18-9-16-8-17-18)13(19)11-3-5-12(15)6-4-11/h3-6,8-10,20H,7H2,1-2H3 |
InChI Key |
LXVJUXZVUZFAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives and suitable catalysts.
Addition of the hydroxy and methyl groups: These groups can be introduced through various organic reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and reaction conditions tailored to the specific requirements of large-scale production.
Chemical Reactions Analysis
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, while the hydroxy and methyl groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several triazole-based antifungal agents. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Differences and Implications
Backbone Structure: The target compound’s butanone backbone distinguishes it from pentanol-based tebuconazole and paclobutrazol. The ketone group may enhance metabolic stability compared to alcohols, which are prone to oxidation . Triadimefon shares the butanone backbone but substitutes the 4-chlorophenyl group with a 4-chlorophenoxy moiety, altering lipophilicity and bioavailability .
Fluconazole’s bis-triazolylmethyl group enhances water solubility, making it suitable for systemic use, whereas the target compound’s chlorophenyl group likely prioritizes agricultural applications due to higher lipophilicity .
Biological Activity: Tebuconazole and triadimefon are potent agricultural fungicides with IC₅₀ values in the nanomolar range against Aspergillus fumigatus . The target compound’s activity is likely comparable but requires empirical validation. Fluconazole’s lower logP (0.5 vs. >3 for tebuconazole) correlates with its systemic efficacy, whereas the target compound’s higher logP (predicted) may favor foliar retention in crops .
Biological Activity
The compound 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- (CAS Number: 51445-44-4) is a derivative of butanone that exhibits significant biological activity. This article aims to explore its pharmacological properties, including antibacterial and enzyme inhibitory activities, based on diverse research findings.
Basic Structure and Composition
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C11H13ClO2
- Molecular Weight : 212.67 g/mol
- LogP : 2.54 (indicating moderate lipophilicity)
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClO2 |
| Molecular Weight | 212.67 g/mol |
| LogP | 2.54 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antibacterial Activity
Recent studies have demonstrated that the compound exhibits notable antibacterial properties. For instance, it has shown moderate to strong activity against various bacterial strains:
- Salmonella typhi
- Bacillus subtilis
In a comparative study, the compound's effectiveness was measured against standard antibiotics, revealing promising results that could lead to its application in treating bacterial infections.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has demonstrated significant inhibitory activity against:
- Acetylcholinesterase (AChE)
- Urease
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 - 6.28 |
| Urease | Highly active |
These findings suggest that the compound may have therapeutic applications in conditions where these enzymes play a critical role, such as Alzheimer's disease (AChE inhibition) and kidney disorders (urease inhibition).
Study on Antibacterial Properties
In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives including the target compound were tested for antibacterial activity against several strains. The results indicated that compounds with chlorophenyl groups exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts .
Study on Enzyme Inhibition
Another study investigated the enzyme inhibitory potential of various compounds similar to our target compound. It was found that the presence of specific functional groups significantly increased the inhibitory activity against urease and AChE, suggesting a structure-activity relationship that could guide future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
